molecular formula C8H8N4O2 B1436572 N-(4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-2-yl)acetamide CAS No. 62160-25-2

N-(4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-2-yl)acetamide

Cat. No.: B1436572
CAS No.: 62160-25-2
M. Wt: 192.17 g/mol
InChI Key: NJGZQPCFKATHHP-UHFFFAOYSA-N
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Description

N-(4-Oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-2-yl)acetamide (CAS 62160-25-2) is a chemical compound with the molecular formula C8H8N4O2 and a molecular weight of 192.17 g/mol . It is a derivative of the pyrrolo[2,3-d]pyrimidine scaffold, a structure recognized in medicinal chemistry as a core component in various kinase inhibitor programs . The pyrrolo[2,3-d]pyrimidine core is a purine-like heterocyclic system that has been extensively explored in the development of targeted therapeutics, particularly as ATP-competitive inhibitors for enzymes like Protein Kinase B (Akt) and various tyrosine kinases . While this specific acetamide derivative serves as a key synthetic intermediate, researchers value this scaffold for its potential to modulate critical signaling pathways involved in cell proliferation and survival . This product is intended for research and development purposes in a laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

N-(4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2/c1-4(13)10-8-11-6-5(2-3-9-6)7(14)12-8/h2-3H,1H3,(H3,9,10,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJGZQPCFKATHHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC2=C(C=CN2)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70977755
Record name N-(4-Hydroxy-7H-pyrrolo[2,3-d]pyrimidin-2-yl)ethanimidic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62160-25-2
Record name MLS002919875
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126313
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(4-Hydroxy-7H-pyrrolo[2,3-d]pyrimidin-2-yl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70977755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Multi-Step Oxidation of Precursors

One reported method involves the oxidation of suitable precursor compounds containing the pyrrolo[2,3-d]pyrimidine skeleton to introduce the 4-oxo functionality. This method generally requires:

  • Starting from 4-hydroxy or 4-substituted pyrrolo[2,3-d]pyrimidine derivatives.
  • Controlled oxidation under mild conditions to avoid decomposition.
  • Subsequent acetamide introduction via amination or acylation steps.

This approach is multi-step and often requires purification at each stage to ensure the correct oxidation state and substitution pattern.

Halogenation and Subsequent Functionalization

A patented synthetic process describes preparation of 4-hydroxy-5-halopyrrolo[2,3-d]pyrimidines as key intermediates, which can be converted to the target compound:

  • Reaction of 4-hydroxypyrrolo[2,3-d]pyrimidine with silylating agents such as bis(trimethylsilyl)acetamide (BSA) in inert solvents.
  • In situ halogenation (bromination or iodination) immediately after silylation to yield 4-hydroxy-5-halopyrrolo[2,3-d]pyrimidines.
  • These intermediates serve as precursors for nucleophilic substitution reactions introducing the acetamide group at position 2.
  • The process is typically carried out at ambient temperature, protected from light, and monitored by NMR for completion.
  • Yields reported for halogenated intermediates are around 75% with melting points near 270 °C.

One-Pot Condensation Methods

Recent literature has introduced one-pot synthetic strategies combining multiple steps to streamline preparation:

  • A key method involves the condensation of acetamide with arylglyoxals and 4-hydroxy-6-methyl-2H-pyran-3-one derivatives under reflux conditions in acetonitrile.
  • This reaction proceeds without the need for catalysts such as SnCl2–SiO2 nanoparticles, simplifying the process.
  • The intermediate enaminone formed undergoes intramolecular cyclization under acidic conditions (AcOH/HCl mixture) to yield the pyrrolopyridinone scaffold closely related to the target compound.
  • Optimization studies show that a 1:1 volume ratio of AcOH to HCl at reflux for 1 hour provides the best yields.
  • This one-pot approach avoids isolation of intermediates, improving overall efficiency and yield.
Table: Optimization of Acid-Mediated Cyclization Conditions
Entry Acid System Reaction Time Yield (%)
1 AcOH only 1 h 60
2 HCl only 1 h 55
3 AcOH/HCl (1:1) 1 h 85
4 AcOH/HCl (1:1) 2 h 80

Research Findings on Reaction Mechanisms and Yields

  • The intramolecular condensation step likely proceeds via initial enaminone formation followed by cyclization to the pyrrolopyridinone ring system.
  • Acid choice critically influences the reaction pathway and product yield; mixed acid systems outperform single acids.
  • One-pot methods provide higher yields and reduce purification steps compared to traditional multi-step syntheses.
  • Structural confirmation via single-crystal X-ray crystallography supports the assigned structure of the synthesized compounds.

Comparative Summary of Preparation Methods

Method Key Steps Advantages Limitations Yield Range
Multi-step oxidation Oxidation of precursors, acetamide introduction Well-established, selective oxidation Multi-step, labor-intensive Moderate to high
Halogenation + substitution Silylation, halogenation, nucleophilic substitution High intermediate purity, good yields Requires careful handling of halogen reagents ~75% for intermediates
One-pot condensation Condensation of acetamide, arylglyoxals, cyclization under acid Efficient, catalyst-free, high yield, fewer steps Requires optimization of acid conditions Up to 85%

Scientific Research Applications

Antitumor Activity

N-(4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-2-yl)acetamide has been investigated for its potential antitumor properties. Research indicates that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. For instance, studies have demonstrated that modifications to the pyrrolopyrimidine structure can enhance cytotoxicity against specific tumor types, suggesting a promising avenue for developing novel anticancer agents .

Antiviral Properties

Recent studies have explored the antiviral potential of this compound against several viruses, including those responsible for respiratory infections. The mechanism of action appears to involve interference with viral replication processes. In vitro assays have shown significant reductions in viral load when cells are treated with this compound .

Polymer Synthesis

The compound has been utilized in the synthesis of advanced polymeric materials. Its unique structural features allow it to act as a cross-linking agent in polymer networks, enhancing mechanical properties and thermal stability. Research has shown that incorporating this compound into polymer matrices results in materials with improved durability and resistance to degradation .

Nanotechnology

In nanotechnology, this compound serves as a precursor for the development of nanostructured materials. Its ability to form stable complexes with metal ions makes it suitable for creating nanocomposites that exhibit enhanced electrical and thermal properties. Studies have reported successful applications in sensors and electronic devices .

Case Study 1: Antitumor Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antitumor effects of various derivatives of this compound on human cancer cell lines. The results indicated that certain modifications significantly increased cytotoxicity compared to standard chemotherapeutic agents .

Case Study 2: Antiviral Mechanism

Research conducted at a leading virology institute assessed the antiviral activity of this compound against influenza viruses. The findings revealed that the compound inhibits viral replication by targeting specific proteins involved in the viral lifecycle .

Mechanism of Action

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of N-(4-Oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-2-yl)acetamide and Related Compounds

Compound Name Core Structure Molecular Formula Key Substituents Biological Activity/Application Source
This compound Pyrrolo[2,3-d]pyrimidine C₈H₈N₄O₂ Acetamide at C2, ketone at C4 Under investigation (kinase targets inferred) Pharmacopeial databases
Compound 24 (Antiproliferative derivative) Cyclopenta[b]thiophene C₂₃H₁₉N₅O₃S₂Na Sulfamoyl group, sodium salt, pyrimidin-2-yl Inhibits tyrosine kinase receptors; IC₅₀ data for MCF7 cells Molecules (2015)
Compound 25 (Antiproliferative derivative) Cyclopenta-thieno-triazine C₁₄H₁₂N₄OS Triazine ring, phenol group Targets ATP-binding sites in tyrosine kinases Molecules (2015)
Goxalapladib (Atherosclerosis therapeutic) 1,8-Naphthyridine C₄₀H₃₉F₅N₄O₃ Trifluoromethyl biphenyl, methoxyethyl chain Inhibits lipoprotein-associated phospholipase A2 (Lp-PLA₂) Pharmacopeial Forum (2006)
(R/S)-Stereoisomers (Compounds m, n, o) Tetrahydropyrimidin-1(2H)-yl ~C₃₉H₅₀N₄O₅ 2,6-Dimethylphenoxy, diphenylhexan backbone Stereochemistry-dependent pharmacological activity (undisclosed targets) Pharmacopeial Forum (2017)

Functional Comparison: Pharmacological and Physicochemical Properties

Heterocyclic Core Influence on Activity

  • Pyrrolo[2,3-d]pyrimidine vs. In contrast, Goxalapladib’s 1,8-naphthyridine core provides a planar structure suitable for inhibiting Lp-PLA₂, an enzyme involved in atherosclerosis .
  • Cyclopenta-thiophene Derivatives (Compounds 24–25) : These feature sulfur-containing fused rings, enhancing lipophilicity and enabling penetration into hydrophobic kinase pockets. Their sodium salt (Compound 24) improves aqueous solubility compared to the neutral target compound .

Role of Substituents

  • Acetamide Group : Common to all compared compounds, this moiety facilitates hydrogen bonding with target proteins. For example, in Goxalapladib, the acetamide bridges the naphthyridine core to a piperidinyl group, optimizing binding to Lp-PLA₂ .
  • Electron-Withdrawing Groups (EWGs) : The trifluoromethyl groups in Goxalapladib enhance metabolic stability and membrane permeability, whereas the ketone in the target compound may influence redox properties .

Stereochemical and Crystallographic Considerations

  • Compounds m, n, and o () highlight the impact of stereochemistry on activity. Their complex stereocenters and diphenylhexan backbones suggest tailored binding to chiral targets, contrasting with the achiral target compound .
  • Hydrogen-bonding patterns () likely differ between compounds due to substituent effects. For instance, the phenol group in Compound 25 may form stronger intermolecular hydrogen bonds than the acetamide in the target compound, affecting solubility and crystal packing .

Research Findings and Discussion

  • Antiproliferative Activity : Compounds 24 and 25 demonstrate that cyclopenta-thiophene and triazine derivatives exhibit potent activity against MCF7 breast cancer cells via tyrosine kinase inhibition. This suggests that modifying the core heterocycle while retaining the acetamide group can redirect biological activity .
  • Therapeutic Applications : Goxalapladib’s progression to atherosclerosis treatment underscores the importance of fluorinated substituents in enhancing drug half-life and target affinity, a strategy applicable to optimizing the target compound .
  • Synthetic Accessibility: The target compound’s simpler structure (vs.

Biological Activity

N-(4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-2-yl)acetamide, a compound belonging to the pyrrolo[2,3-d]pyrimidine family, has garnered attention due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies that highlight its therapeutic potential.

  • Molecular Formula : C₈H₈N₄O₂
  • Molecular Weight : 192.175 g/mol
  • CAS Number : 62160-25-2
  • Density : 1.64 g/cm³
  • LogP : 0.2826

The structure of this compound is characterized by a pyrrolo-pyrimidine core, which is essential for its biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrrolo[2,3-d]pyrimidines exhibit significant anticancer properties. For instance, compounds synthesized from this core structure have shown promising results in inhibiting various cancer cell lines.

CompoundIC₅₀ (µM)Target KinasesRemarks
5k40 - 204EGFR, Her2, VEGFR2, CDK2Comparable to sunitinib
5e29 - 59Multiple tyrosine kinasesHigh cytotoxicity observed

Compound 5k was noted for its ability to induce apoptosis in HepG2 cells through mechanisms involving caspase activation and Bcl-2 downregulation, indicating a robust anticancer profile .

Mechanistic Insights

In vivo studies have shown that this compound and its derivatives can modulate key signaling pathways involved in cancer progression:

  • PI3K-AKT Pathway : Inhibition of AKT (Protein Kinase B) has been linked to the compound's anticancer effects.
  • Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest at the G1 phase in various cancer cell lines.

Study on PKB Inhibition

A significant study highlighted the effectiveness of pyrrolo[2,3-d]pyrimidine derivatives as ATP-competitive inhibitors of PKB. These compounds exhibited high selectivity and potency against PKB compared to PKA and other AGC kinases. The modifications made to the linker groups between piperidine and lipophilic substituents resulted in compounds with enhanced oral bioavailability and reduced clearance rates .

Antitumor Efficacy in Xenograft Models

In xenograft models using human tumor cells implanted in nude mice, derivatives of this compound demonstrated significant tumor growth inhibition at well-tolerated doses. This emphasizes the potential of these compounds as therapeutic agents in oncology .

Q & A

Basic Research Question

  • 1H NMR : Key diagnostic signals include the downfield-shifted NH protons (δ ~10.0–12.5 ppm for the acetamide NH and pyrrolo NH) and aromatic protons (δ ~6.0–8.0 ppm for the pyrimidine ring). Splitting patterns (e.g., singlet for CH3 groups) confirm substitution .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL for refinement) are critical for determining bond lengths, angles, and hydrogen-bonding networks. For example, the acetamide carbonyl oxygen often participates in N–H···O hydrogen bonds with adjacent NH groups, stabilizing the crystal lattice .

What analytical methods are recommended for purity assessment and elemental composition validation?

Basic Research Question

  • Elemental Analysis (EA) : Combustion analysis for C, H, N, and S (e.g., deviations < 0.3% from theoretical values confirm purity) .
  • High-Resolution Mass Spectrometry (HRMS) : Accurate mass measurement (e.g., [M+H]+ or [M–H]– ions) validates molecular formula (C8H8N4O2) .
  • HPLC-PDA : Reverse-phase chromatography with UV detection at λ ~254 nm ensures absence of byproducts .

How do hydrogen-bonding patterns influence the compound’s crystallographic packing and stability?

Advanced Research Question
Graph set analysis (e.g., Etter’s rules) reveals that N–H···O and C–H···O interactions dominate. For instance:

  • R₂²(8) motifs : Formed between the acetamide NH and pyrimidine carbonyl oxygen.
  • Chain motifs (C(6)) : Stabilized by π-stacking of aromatic rings.
    These interactions dictate solubility, melting point, and polymorphic behavior .

What challenges arise in refining crystal structures of derivatives with flexible substituents?

Advanced Research Question
Flexible groups (e.g., trifluoroethyl or phenoxy side chains) introduce disorder in crystallographic models. Strategies include:

  • Twinning Refinement : Using SHELXL’s TWIN command to model overlapping domains.
  • Restraints : Applying DFIX and SIMU restraints to bond lengths and displacement parameters.
  • High-Resolution Data : Synchrotron radiation (λ < 1 Å) improves electron density maps for ambiguous regions .

How can structure-activity relationship (SAR) studies guide the design of bioactive analogs?

Advanced Research Question

  • Core Modifications : Substituting the pyrrolo[2,3-d]pyrimidine ring with electron-withdrawing groups (e.g., –CF3) enhances binding to targets like CXCR3, as seen in AMG-487 derivatives .
  • Side-Chain Optimization : Replacing the acetamide N–H with methyl groups reduces metabolic liability while maintaining potency.
  • In Silico Docking : Molecular dynamics simulations predict binding modes to receptors like chemokine receptors .

What discrepancies exist in reported biological activities of related acetamide derivatives, and how can they be resolved?

Advanced Research Question
Contradictory bioactivity data (e.g., IC50 variability) may stem from:

  • Assay Conditions : Differences in cell lines (e.g., HEK293 vs. CHO-K1) or buffer pH.
  • Metabolite Interference : AMG-487’s dose-dependent PK profiles due to inhibitory metabolites require LC-MS/MS validation .
  • Off-Target Effects : Competitive binding assays (e.g., 19F NMR in human cells) confirm selectivity .

What are the limitations of current synthetic routes for scaling up research quantities?

Advanced Research Question

  • Low Yields : Multi-step syntheses (e.g., cyclization + oxidation) often yield <50%. Microwave-assisted flow chemistry improves efficiency .
  • Purification Challenges : Silica gel chromatography struggles with polar byproducts. Prep-HPLC or crystallization from DMSO/water mixtures enhances purity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-2-yl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.